molecular formula C18H25NO4 B1325651 Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate CAS No. 898792-46-6

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Cat. No. B1325651
M. Wt: 319.4 g/mol
InChI Key: MNGKFBYWBMRIIS-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, also known as MEMO, is a novel compound with diverse biological properties1. It is used for pharmaceutical testing2. The compound has a molecular formula of C18H25NO4 and a molecular weight of 319.4 g/mol1.



Synthesis Analysis

The synthesis of morpholine derivatives, which could include Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, involves reacting morpholine with ethyl chloro acetate in the presence of triethylamine as a catalyst3. However, the specific synthesis process for Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate consists of 18 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms1. The exact structural configuration is not provided in the available resources.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. However, morpholine derivatives have been studied for their potential as antitumor agents4.



Physical And Chemical Properties Analysis

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has a molecular weight of 319.4 g/mol1. Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.


Scientific Research Applications

Anticonvulsant Properties

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has been investigated for its potential anticonvulsant properties. It was created through the reaction of 5-ethyl-5-phenyl barbituric acid with morpholine, hydrochloric acid, and formaldehyde. This compound has shown promise as an anticonvulsant and is included in therapeutic compositions for the same purpose (Inglehart, 1984).

Neurokinin-1 Receptor Antagonism

Research on similar molecular structures, like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, indicates potential applications in neurokinin-1 receptor antagonism. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the therapeutic potential of similar structures (Harrison et al., 2001).

Antibacterial and Antituberculosis Activity

A derivative, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, synthesized from 1,3,4 oxadiazole-2-thiol and 4-(2-chloroethyl) morpholine hydrochloride, demonstrated remarkable anti-tuberculosis activity and superior antimicrobial activity. Its molecular structure and biological activity suggest potential uses in treating bacterial and tuberculosis infections (Mamatha S.V et al., 2019).

Crystal Structure and Molecular Interactions

Studies involving compounds with similar structures, such as 5-Trifluoromethoxy-1 H -indole-2,3-dione 3-( N -ethyl/benzylthiosemicarbazone) and related derivatives, provided insights into crystal structures and molecular interactions. These studies contribute to the understanding of the structural properties and potential applications of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate (Kaynak et al., 2013).

Safety And Hazards

The compound is classified as nonhazardous for shipping5. However, more detailed safety and hazard information is not available in the current resources.


Future Directions

The future directions of research on Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate are not explicitly mentioned in the available literature. However, given its diverse biological properties1, it could be a subject of interest in various fields of research.


Please note that this analysis is based on the available resources and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and review of more recent and specific scientific literature are recommended.


properties

IUPAC Name

ethyl 5-[3-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-23-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-22-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGKFBYWBMRIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643118
Record name Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

CAS RN

898792-46-6
Record name Ethyl 3-(4-morpholinylmethyl)-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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